molecular formula C9H11ClS B7907049 3-(2-Chlorophenyl)propane-1-thiol

3-(2-Chlorophenyl)propane-1-thiol

Cat. No.: B7907049
M. Wt: 186.70 g/mol
InChI Key: HKRRIBUEFLNITJ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propane-1-thiol is an organosulfur compound characterized by a chlorinated aromatic ring (2-chlorophenyl group) attached to a propane chain with a terminal thiol (-SH) functional group. Thiols are known for their nucleophilic properties, ability to form disulfide bonds, and roles in catalysis or drug delivery systems. The presence of the chlorine substituent on the phenyl ring enhances lipophilicity and may influence binding affinity in biological systems. Synthesis likely involves thiolation reactions, such as nucleophilic substitution of a halogenated precursor with a sulfur source (e.g., thiourea or H₂S) .

Properties

IUPAC Name

3-(2-chlorophenyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRRIBUEFLNITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCS)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)propane-1-thiol typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form an intermediate isothiourea salt. This intermediate is then hydrolyzed with a base to yield the desired thiol. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using reagents like iodine (I2) or bromine (Br2) to form the corresponding disulfide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where the -SH group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Iodine (I2), bromine (Br2), hydrogen peroxide (H2O2)

    Reduction: Zinc (Zn), hydrochloric acid (HCl)

    Substitution: Alkyl halides, thiourea

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted thiols depending on the nucleophile used

Scientific Research Applications

3-(2-Chlorophenyl)propane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study the effects of thiol modifications on protein structure and function.

    Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress and redox biology.

    Industry: Thiols are used in various industrial applications, including the production of polymers, resins, and as additives in lubricants and fuels.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)propane-1-thiol involves its ability to interact with various molecular targets through its thiol group. Thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and redox signaling pathways. The chlorophenyl group may also contribute to the compound’s overall reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Functional Group Comparison: Thiol vs. Alcohol

The most structurally analogous compound is 3-(2-chlorophenyl)propan-1-ol , which replaces the thiol group with a hydroxyl (-OH) group. Key differences include:

Table 1: Thiol vs. Alcohol Properties
Property 3-(2-Chlorophenyl)propane-1-thiol 3-(2-Chlorophenyl)propan-1-ol
Functional Group Thiol (-SH) Alcohol (-OH)
Acidity (pKa) ~10 (stronger acid) ~16–18 (weaker acid)
Reactivity Forms disulfides; nucleophilic Forms hydrogen bonds; oxidizable to ketones
Odor Pungent (typical of thiols) Mild (typical of alcohols)
Applications Drug intermediates, ligands Pharmaceutical precursors, solvents

The thiol’s higher acidity and nucleophilicity make it more reactive in alkylation or metal-coordination reactions, whereas the alcohol’s hydrogen-bonding capacity enhances solubility in polar solvents .

Table 2: Production Metrics (2020–2025 Forecast)
Parameter 3-(2-Chlorophenyl)propan-1-ol (Data from ) This compound (Inferred)
Global Production 1,200–1,500 metric tons/year Niche (limited data)
Market Value $12–15 million USD (2025) Smaller, specialized applications
Key Regions China, EU, North America Likely similar, with R&D-focused demand

Economic and Market Considerations

highlights the propanol derivative’s established supply chain and cost-efficiency, driven by demand in pharmaceutical intermediates. In contrast, the thiol variant is presumed to occupy a niche market due to its specialized applications (e.g., chiral catalysts or bioactive molecules). Import/export data for the propanol suggest robust trade activity in China and Europe, while the thiol’s trade dynamics remain underreported .

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